Cryptochlorogenic acid Cryptochlorogenic acid 4-O-trans-caffeoylquinic acid is a cinnamate ester obtained by formal condensation of the carboxy group of trans-caffeic acid with the 4-hydroxy group of (+)-quinic acid. It has a role as a metabolite and a hepatoprotective agent. It is a cinnamate ester and a cyclitol carboxylic acid. It is functionally related to a (+)-quinic acid and a trans-caffeic acid.
Cryptochlorogenic acid is a natural product found in Erigeron breviscapus, Hypericum perforatum, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC21352464
InChI: InChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(21)25-14-11(19)6-16(24,15(22)23)7-12(14)20/h1-5,11-12,14,17-20,24H,6-7H2,(H,22,23)/b4-2+/t11-,12-,14?,16?/m1/s1
SMILES:
Molecular Formula: C16H18O9
Molecular Weight: 354.31 g/mol

Cryptochlorogenic acid

CAS No.:

Cat. No.: VC21352464

Molecular Formula: C16H18O9

Molecular Weight: 354.31 g/mol

* For research use only. Not for human or veterinary use.

Cryptochlorogenic acid -

Molecular Formula C16H18O9
Molecular Weight 354.31 g/mol
IUPAC Name (3R,5R)-4-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,3,5-trihydroxycyclohexane-1-carboxylic acid
Standard InChI InChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(21)25-14-11(19)6-16(24,15(22)23)7-12(14)20/h1-5,11-12,14,17-20,24H,6-7H2,(H,22,23)/b4-2+/t11-,12-,14?,16?/m1/s1
Standard InChI Key GYFFKZTYYAFCTR-AVXJPILUSA-N
Isomeric SMILES C1[C@H](C([C@@H](CC1(C(=O)O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O
Canonical SMILES C1C(C(C(CC1(C(=O)O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O

Chemical Structure and Properties

Cryptochlorogenic acid (4-O-Caffeoylquinic acid) is a cinnamate ester formed by the condensation of the carboxy group of trans-caffeic acid with the 4-hydroxy group of (+)-quinic acid . It is a structural isomer of chlorogenic acid with distinct properties and biological activities.

Physical and Chemical Properties

Cryptochlorogenic acid is characterized by specific physical and chemical properties that distinguish it from other chlorogenic acid isomers:

PropertyValue
Molecular FormulaC₁₆H₁₈O₉
Molecular Weight354.3087 g/mol
Physical AppearanceWhite to pale yellow solid
Optical Activity[α]/D -76.0±5.0°, c = 0.5 in H₂O
SolubilityDMSO: 50 mg/mL (141.12 mM; requires ultrasonic)
Boiling Point694.9±55.0 °C (Predicted)
Density1.65
Storage Temperature2-8°C
pKa4.07±0.50 (Predicted)
StabilityHygroscopic

Table 1: Physical and chemical properties of cryptochlorogenic acid

Structural Characteristics

Cryptochlorogenic acid possesses distinct stereochemical properties:

  • Stereochemistry: ABSOLUTE

  • Defined Stereocenters: 4 out of 4

  • E/Z Centers: 1

  • Charge: 0

The stereochemical configuration is represented by the SMILES notation:
O[C@@H]1C[C@@](O)(C[C@@H](O)[C@H]1OC(=O)\C=C\C2=CC(O)=C(O)C=C2)C(O)=O

Natural Sources and Occurrence

Cryptochlorogenic acid is widely distributed in the plant kingdom and has been identified in various plant species.

Plant Sources

This bioactive compound has been isolated from several plant sources:

Plant SpeciesPlant PartReference
Ageratina adenophoraWhole plant
Hibiscus sabdariffaLeaves
Mulberry (Morus sp.)Leaves
CoffeeBeans
Various fruits and vegetablesMultiple parts

Table 2: Natural sources of cryptochlorogenic acid

Extraction and Isolation Methods

The extraction of cryptochlorogenic acid from plant materials involves several techniques:

  • Aqueous extraction from plant material

  • Separation using macroporous resin

  • Purification by silica gel column chromatography

  • Identification by ultra-high-performance liquid chromatography

Biological Activities

Cryptochlorogenic acid exhibits a range of biological activities, making it a compound of significant pharmaceutical interest.

Anti-inflammatory Activity

Cryptochlorogenic acid demonstrates potent anti-inflammatory effects through multiple mechanisms. In a study using RAW 264.7 macrophages, cryptochlorogenic acid (CCGA) dose-dependently inhibited lipopolysaccharide (LPS)-induced inflammatory responses .

The anti-inflammatory effects include:

  • Inhibition of LPS-induced production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6)

  • Blocking inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), TNF-α, and IL-6 expressions

Antioxidant Properties

Cryptochlorogenic acid exhibits significant antioxidant activity through various mechanisms:

  • Increases the glutathione (GSH)/oxidized glutathione (GSSG) ratio

  • Enhances superoxide dismutase (SOD) activity

  • Reduces malondialdehyde (MDA) levels, indicating decreased lipid peroxidation

These antioxidant properties are similar to those observed in other chlorogenic acid derivatives, which can directly scavenge free radicals through their polyhydroxyl structure and activate antioxidant signaling pathways .

Anti-diabetic Effects

One of the most promising therapeutic applications of cryptochlorogenic acid is its anti-diabetic potential. A study demonstrated that cryptochlorogenic acid (CCA) effectively reduced blood glucose levels in diabetic models in a concentration-dependent manner .

Treatment GroupBlood Glucose Reduction (Compared to Model Group)
CCA-low groupModerate reduction
CCA-mid groupSignificant reduction
CCA-high groupMost significant reduction (superior to reference drug)

Table 3: Effect of cryptochlorogenic acid on blood glucose levels in diabetic models

The anti-diabetic mechanism involves inhibition of ferroptosis (iron-dependent cell death) in pancreatic β-cells, which are particularly vulnerable to this type of cell death. By protecting β-cells, cryptochlorogenic acid helps maintain insulin production and glucose homeostasis .

Cardiovascular Protective Effects

Cryptochlorogenic acid and its metabolites demonstrate significant cardioprotective effects. Research has shown that 4-CQA (cryptochlorogenic acid) ameliorates isoproterenol (ISO)-induced myocardial hypertrophy through the Akt/mTOR/HIF-1α pathway .

The study identified 56 potential effective metabolites in rat samples after intragastric administration of cryptochlorogenic acid. The main active metabolites include caffeic acid and 4-O-feruloylquinic acid, which significantly ameliorated pathological cardiac hypertrophy in H9c2 cells .

Enzyme Inhibitory Activity

Cryptochlorogenic acid possesses inhibitory effects against various enzymes:

  • Proteases

  • Hepatic glucose-6-phosphatase

  • Alpha-amylase

  • Trypsin

  • Lysozyme

The inhibitory mechanism involves the covalent attachment of phenolic compounds to reactive nucleophilic sites of the enzymes, which results in decreased activities accompanied by reductions in free amino and thiol groups as well as tryptophan residues .

Mechanisms of Action

Modulation of Signaling Pathways

Cryptochlorogenic acid's biological activities are mediated through multiple signaling pathways:

NF-κB Signaling Pathway

Cryptochlorogenic acid suppresses the nuclear translocation of nuclear factor kappa B (NF-κB) by:

  • Hindering the phosphorylation of IκB kinase (IKK)

  • Preventing the degradation of inhibitor of kappa B (IκB)

  • Downregulating the phosphorylation of mitogen-activated protein kinases (MAPKs)

Nrf2 Signaling Pathway

Cryptochlorogenic acid promotes the nuclear transfer of nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that regulates the expression of antioxidant proteins. This activation plays a crucial role in both its anti-inflammatory and antioxidant effects .

Ferroptosis Inhibition Pathway

In the context of anti-diabetic effects, cryptochlorogenic acid functions through inhibition of ferroptosis by:

  • Activating the cystine/glutamate transporter system (XC⁻)

  • Enhancing glutathione peroxidase 4 (GPX4) activity

  • Activating Nrf2 pathway

  • Inhibiting nuclear receptor coactivator 4 (NCOA4)

Molecular Targets

The molecular targets of cryptochlorogenic acid include:

TargetFunctionBiological Effect
IKKInhibition of phosphorylationAnti-inflammatory
MAPKsDownregulation of phosphorylationAnti-inflammatory
Nrf2Activation and nuclear translocationAntioxidant
XC⁻/GPX4ActivationAnti-ferroptotic, Anti-diabetic
NCOA4InhibitionAnti-ferroptotic, Anti-diabetic
HIF-1α pathwayModulationCardioprotective

Table 4: Molecular targets of cryptochlorogenic acid and associated biological effects

Analytical Methods for Detection and Quantification

Several analytical methods have been developed for the detection and quantification of cryptochlorogenic acid in plant materials and biological samples.

High-Performance Liquid Chromatography (HPLC)

HPLC coupled with diode array detection (DAD) is commonly used for the quantification of cryptochlorogenic acid. It serves as a reference compound for HPLC-DAD analysis .

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is employed for the identification and quantification of cryptochlorogenic acid in plant extracts and biological samples. This technique allows for higher sensitivity and specificity compared to HPLC-DAD .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H-NMR, is used for the structural characterization of cryptochlorogenic acid. The spectral data provide valuable information about the compound's structure .

Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used for the accurate mass determination and fragmentation pattern analysis of cryptochlorogenic acid .

Thin Layer Chromatography (TLC)

TLC is employed as a simple and rapid method for the preliminary detection of cryptochlorogenic acid in plant extracts .

Pharmacokinetics and Metabolism

Pharmacokinetic studies have revealed important insights into the metabolism and disposition of cryptochlorogenic acid in vivo.

Metabolic Pathways

Following oral administration, cryptochlorogenic acid undergoes various metabolic reactions:

  • Hydrogenation

  • Methylation

  • Glucuronidation

  • Sulfation

  • Hydration

  • Composite reactions of the above

Bioavailability and Distribution

Pharmacokinetic analyses have shown that cryptochlorogenic acid exhibits characteristics similar to 4-O-ferulylquinic acid, with relatively good bioavailability. Its major metabolite, caffeic acid, presents a relatively late peak time and low peak concentration in rats .

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